Triethylmethylammonium methyl carbonate

Electrolyte Supercapacitor Ionic Conductivity

Triethylmethylammonium methyl carbonate (TEMAMC, CAS 113840-08-7), with the molecular formula C9H21NO3, is a quaternary ammonium salt that functions as a reactive ionic liquid precursor. It is typically supplied as a ~50% solution in methanol/water (2:3) with a refractive index of n20/D 1.407.

Molecular Formula C9H21NO3
Molecular Weight 191.27 g/mol
CAS No. 113840-08-7
Cat. No. B050297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylmethylammonium methyl carbonate
CAS113840-08-7
Molecular FormulaC9H21NO3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CC.COC(=O)[O-]
InChIInChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyVTQIDJHZYPEFBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylmethylammonium Methyl Carbonate (CAS 113840-08-7): A Versatile Ionic Liquid Precursor for Electrolyte and Catalyst Applications


Triethylmethylammonium methyl carbonate (TEMAMC, CAS 113840-08-7), with the molecular formula C9H21NO3, is a quaternary ammonium salt that functions as a reactive ionic liquid precursor . It is typically supplied as a ~50% solution in methanol/water (2:3) with a refractive index of n20/D 1.407 . TEMAMC serves as a key intermediate in the synthesis of triethylmethylammonium-based ionic liquids, particularly tetrafluoroborate (TEMA-BF4) salts widely employed in electrochemical energy storage devices [1]. Unlike conventional symmetrical quaternary ammonium salts, its asymmetric triethylmethylammonium cation (TEMA+) confers distinct solubility and electrochemical properties that differentiate it from widely used alternatives like tetraethylammonium (TEA+) [2].

Why Tetraethylammonium (TEA) Salts Cannot Replace Triethylmethylammonium Methyl Carbonate in Advanced Electrolyte and Catalyst Formulations


Direct substitution of triethylmethylammonium methyl carbonate (TEMAMC) with symmetrical tetraethylammonium (TEA) salts or other quaternary ammonium carbonates introduces critical performance deficits in key applications [1]. The asymmetric TEMA+ cation derived from TEMAMC exhibits significantly higher solubility in polar organic solvents compared to the symmetrical TEA+ cation, enabling higher electrolyte concentrations and lower operating temperatures in electrochemical devices [2][3]. This structural asymmetry also enhances ionic conductivity in non-aqueous electrolytes, directly impacting device power density and low-temperature performance [4]. Furthermore, the methyl carbonate anion in TEMAMC is specifically engineered for facile anion metathesis during ionic liquid synthesis; alternative carbonate salts (e.g., tetramethylammonium methyl carbonate) often exhibit different thermal stability profiles and catalyst incompatibilities [5]. Consequently, generic replacement of TEMAMC with other in-class quaternary ammonium salts results in measurable declines in capacitance, rate capability, and synthesis efficiency.

Quantitative Comparative Evidence for Triethylmethylammonium Methyl Carbonate (CAS 113840-08-7) in Electrolyte and Catalyst Selection


Enhanced Electrolytic Conductivity of TEMA-Based Electrolytes Compared to TEA-Based Formulations

Triethylmethylammonium tetrafluoroborate (TEMA-BF4), the primary derivative synthesized from triethylmethylammonium methyl carbonate (TEMAMC), demonstrates significantly higher electrolytic conductivity than the conventional tetraethylammonium tetrafluoroborate (TEA-BF4) salt in identical solvent systems [1][2]. This enhancement is attributed to the greater solubility of the asymmetric TEMA+ cation in polar organic solvents, which permits higher salt concentration and improved ion mobility [3].

Electrolyte Supercapacitor Ionic Conductivity

Improved Low-Temperature Electrolyte Performance and Solubility Advantage of Asymmetric TEMA+ Cation

The asymmetric molecular structure of the triethylmethylammonium (TEMA+) cation confers a critical solubility advantage over the symmetrical tetraethylammonium (TEA+) cation in polar organic solvents such as propylene carbonate (PC) and acetonitrile (AN) [1][2]. This increased solubility enables the formulation of electrolytes that achieve lower operating temperatures while maintaining conductivity, a performance parameter unattainable with TEA-based electrolytes at equivalent concentrations [3].

Low-Temperature Electrolyte Solubility Supercapacitor

Superior Catalyst Performance in Bis-Hydroxyethyl Ether Synthesis vs. Alkali Metal Catalysts

Triethylmethylammonium methyl carbonate (TEMAMC) functions as a highly effective ionic liquid catalyst for the synthesis of bis-2-hydroxyethyl ether of 4,4′-dioxydiphenyl-2,2-propane [1]. Quantum-chemical calculations using the B3LYP/6-31G(d) method demonstrated the catalytic advantage of TEMAMC over alkali metal compounds, with the resulting product exhibiting higher purity compared to the commercial analog [1][2]. The TEMAMC-catalyzed route also presents clear advantages over the conventional potassium iodide-catalyzed method [1].

Ionic Liquid Catalyst Polyol Synthesis Green Chemistry

Enhanced Specific Capacitance of TEMA-Based Electrolytes in Activated Carbon Supercapacitors

In activated carbon-based supercapacitors, the asymmetric TEMA+ cation provides higher specific capacitance compared to the symmetrical TEA+ cation [1]. The charge/discharge performance of AC/AC symmetric full cells is primarily controlled by the electrochemistry of the negative electrode, whose specific capacitance and rate capability depend directly on the cationic species [1]. TEMA+ yields higher specific capacitance than TEA+, though it is noted that EMP+ (a spiro-type cation) shows even higher capacitance but with reduced cathodic stability under high-voltage conditions [1].

Supercapacitor Specific Capacitance Activated Carbon

Recommended Application Scenarios for Triethylmethylammonium Methyl Carbonate (CAS 113840-08-7) Based on Quantitative Evidence


Synthesis of High-Conductivity, Low-Temperature Electrolytes for Advanced Supercapacitors

Triethylmethylammonium methyl carbonate (TEMAMC) is the optimal precursor for synthesizing triethylmethylammonium tetrafluoroborate (TEMA-BF4) electrolytes destined for supercapacitors requiring high power density and wide operating temperature ranges. The asymmetric TEMA+ cation confers higher electrolytic conductivity than conventional TEA-BF4 electrolytes [1] and enables lower operating temperatures due to enhanced solubility in polar organic solvents [2][3]. This makes TEMAMC-derived electrolytes particularly suitable for automotive, aerospace, and cold-climate energy storage applications where both low-temperature start-up and high-rate discharge are critical.

Ionic Liquid Catalyst for High-Purity Polyol and Epoxide Syntheses

TEMAMC functions as an effective ionic liquid catalyst for the synthesis of specialized bis-hydroxyethyl ethers and related polyols [1]. The compound's catalytic activity in reactions of bisphenol derivatives with ethylene carbonate yields products with higher purity compared to commercial analogs and offers clear advantages over conventional alkali metal catalysts such as potassium iodide [1]. This scenario is highly relevant for manufacturers of high-performance polymers, polyurethanes, and epoxy resin components where residual metal contamination must be minimized.

Anion Metathesis Platform for Custom Quaternary Ammonium Ionic Liquids

The methyl carbonate anion in TEMAMC provides a clean, efficient leaving group for anion exchange reactions, enabling the synthesis of diverse triethylmethylammonium-based ionic liquids [1]. The high solubility of the TEMA+ cation in organic solvents facilitates subsequent purification and formulation steps [2]. This platform is valuable for researchers developing novel electrolytes for lithium-ion batteries, dye-sensitized solar cells, and electrochromic devices where precise tuning of anion properties (e.g., BF4−, PF6−, TFSI−) is required.

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